molecular formula C5H9BF3KO B2397691 Potassium;trifluoro(oxan-2-yl)boranuide CAS No. 2415072-72-7

Potassium;trifluoro(oxan-2-yl)boranuide

Cat. No.: B2397691
CAS No.: 2415072-72-7
M. Wt: 192.03
InChI Key: MSSNGMWPKVNYAU-UHFFFAOYSA-N
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Description

Potassium;trifluoro(oxan-2-yl)boranuide is a chemical compound with the molecular formula C5H9BF3OK. It is a potassium salt of trifluoro(oxan-2-yl)boranuide, characterized by its stability and reactivity. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium;trifluoro(oxan-2-yl)boranuide can be synthesized through the reaction of oxan-2-ylboronic acid with potassium fluoride and trifluoroborane. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and air from affecting the reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using automated reactors. The process ensures high purity and yield by controlling temperature, pressure, and reaction time. The compound is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Potassium;trifluoro(oxan-2-yl)boranuide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Potassium;trifluoro(oxan-2-yl)boranuide has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceuticals and diagnostic agents.

    Industry: Applied in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of potassium;trifluoro(oxan-2-yl)boranuide involves its ability to act as a nucleophile in various reactions. The trifluoro group enhances the reactivity of the boron center, allowing it to participate in cross-coupling reactions. The compound targets specific molecular pathways, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium;trifluoro(oxan-2-yl)boranuide is unique due to its specific structure, which provides distinct reactivity and stability compared to other trifluoroborate salts. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in various fields of research and industry .

Properties

IUPAC Name

potassium;trifluoro(oxan-2-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BF3O.K/c7-6(8,9)5-3-1-2-4-10-5;/h5H,1-4H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSNGMWPKVNYAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1CCCCO1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2415072-72-7
Record name potassium trifluoro(oxan-2-yl)boranuide
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